
1-(3-Bromo-4-chlorophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-4-chlorophenyl)guanidine is an organic compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications
Preparation Methods
The synthesis of 1-(3-Bromo-4-chlorophenyl)guanidine typically involves the reaction of 3-bromo-4-chloroaniline with a guanidine derivative. One common method is the reaction of 3-bromo-4-chloroaniline with S-methylisothiourea in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, leading to the formation of the desired guanidine compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Bromo-4-chlorophenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The guanidine moiety can undergo oxidation to form corresponding urea derivatives. Reduction reactions can convert the guanidine group to amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This involves the use of palladium catalysts and boronic acids.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylguanidines, while coupling reactions can produce complex biaryl structures.
Scientific Research Applications
1-(3-Bromo-4-chlorophenyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its ability to form hydrogen bonds and interact with biological macromolecules.
Medicine: Research into its potential as a therapeutic agent is ongoing. Guanidines have shown promise in treating various conditions, and this compound may have similar potential.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-chlorophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The bromine and chlorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to 1-(3-Bromo-4-chlorophenyl)guanidine include other substituted phenylguanidines such as 1-(3-Bromo-4-fluorophenyl)guanidine and 1-(3-Chloro-4-methylphenyl)guanidine. These compounds share the guanidine core but differ in their substituents on the phenyl ring. The presence of different halogens or alkyl groups can significantly impact their reactivity and biological activity.
Properties
Molecular Formula |
C7H7BrClN3 |
|---|---|
Molecular Weight |
248.51 g/mol |
IUPAC Name |
2-(3-bromo-4-chlorophenyl)guanidine |
InChI |
InChI=1S/C7H7BrClN3/c8-5-3-4(12-7(10)11)1-2-6(5)9/h1-3H,(H4,10,11,12) |
InChI Key |
AQWZJHJPPCQCKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C(N)N)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13687627.png)
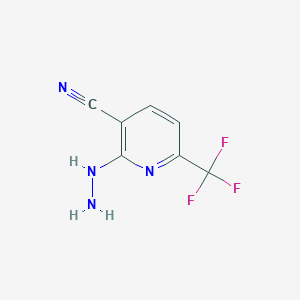


![Butanoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B13687647.png)

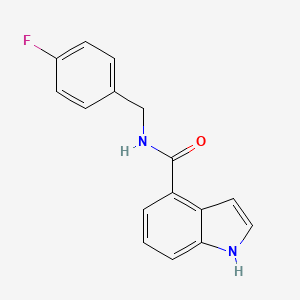
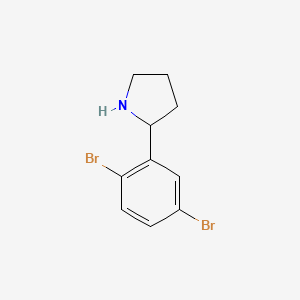
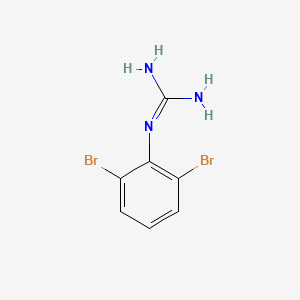
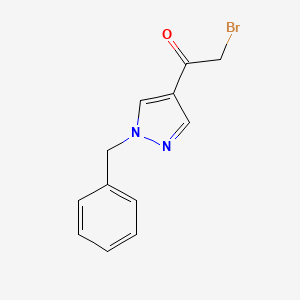
![Tert-butyl 10-oxo-3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13687678.png)
![(S)-1-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-butenol](/img/structure/B13687679.png)

![[1,2,4]Triazolo[4,3-b]isoquinoline](/img/structure/B13687693.png)
